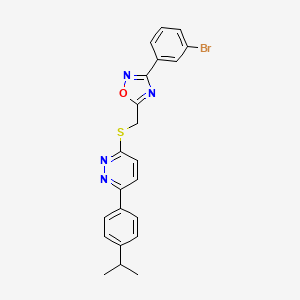

3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Description

This compound is a 1,2,4-oxadiazole derivative characterized by three key structural motifs:

- 3-Bromophenyl substituent at position 3: A halogenated aromatic group that enhances lipophilicity and influences binding interactions with biological targets.

- ((6-(4-Isopropylphenyl)pyridazin-3-yl)thio)methyl group at position 5: Combines a pyridazine ring (a diazine heterocycle) with a thioether linkage and a bulky 4-isopropylphenyl substituent, likely contributing to steric effects and target selectivity.

Properties

IUPAC Name |

3-(3-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4OS/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(26-25-19)29-13-20-24-22(27-28-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAJFNYAFIHRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered interest due to its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 388.28 g/mol. The presence of the oxadiazole ring contributes significantly to its biological properties. The compound's structure can be represented as follows:

Biological Activity Overview

-

Antimicrobial Activity

- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit activity against a range of bacteria and fungi. For example, studies have shown that certain oxadiazole derivatives possess antibacterial effects comparable to standard antibiotics like gentamicin .

- A specific study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

-

Anticancer Activity

- The anticancer properties of oxadiazole derivatives are notable. Research has indicated that certain compounds in this class can inhibit cancer cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, specific derivatives have shown IC50 values in the range of 0.12–2.78 µM against various cancer cell lines .

- Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression, enhancing their therapeutic potential .

- Anti-inflammatory Effects

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively, demonstrating both in vitro and in vivo efficacy .

Study 2: Anticancer Mechanism

In a study by Desai et al., pyridine-based 1,3,4-oxadiazole hybrids were tested for their anticancer properties. The results indicated that these compounds exhibited strong activity against Gram-positive and Gram-negative bacteria while also showing promising anticancer effects through apoptosis induction in cancer cells .

Table 1: Biological Activities of Oxadiazole Derivatives

Scientific Research Applications

Structural Features

This compound features several notable structural components:

- Bromophenyl group : Enhances lipophilicity and biological activity.

- Pyridazine moiety : Known for its role in various pharmacological activities.

- Oxadiazole ring : Associated with antimicrobial and anticancer properties.

- Thioether linkage : May influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and pyridazines exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine, enhances the antimicrobial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The lipophilicity contributed by the bromophenyl group facilitates membrane penetration, thus improving antibacterial activity .

Anticancer Potential

The compound has shown promising results in anticancer studies. Modifications at the 6-position of the pyridazine ring have been linked to enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that substituents like bromine and isopropyl groups increase the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that these modifications can inhibit cell proliferation effectively.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

Analgesic Effects

In vivo studies have indicated that related compounds display significant analgesic properties. For instance, derivatives tested using the acetic acid-induced writhing method in mice showed substantial pain relief. This suggests potential therapeutic applications for pain management .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives, including those similar to 3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both gram-positive and gram-negative bacteria.

Case Study 2: Anticancer Activity

Another investigation focused on a series of pyridazine derivatives where modifications at specific positions led to increased cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of bromine and isopropyl groups significantly improved the compounds' effectiveness by promoting apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact :

- Halogenated Aromatics : The 3-bromophenyl group in the target compound and Analog 3 increases molecular weight and lipophilicity compared to the 4-fluorophenyl in Analog 1. Bromine’s larger atomic radius may enhance van der Waals interactions in target binding .

- Heterocyclic Modifications : Replacing pyridazine (target compound) with thiadiazole (Analog 2) or triazolo-thiadiazine (Analog 4) alters ring electronics and solubility. Thioether linkages (target, Analog 1, Analog 2) improve metabolic stability compared to ester or amide linkages .

Biological Activity Trends: Nematocidal Action: Analog 2’s thiadiazole-amide moiety is critical for activity against Bursaphelenchus xylophilus, suggesting the target compound’s pyridazine-thioether group could be explored in similar assays . Antinociceptive Potential: Analog 4’s triazole-pyrazole hybrid demonstrates that combining nitrogen-rich heterocycles with halogenated aromatics (e.g., 2,6-dichlorophenyl) may synergize pain-relief pathways, a hypothesis applicable to the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a bromophenyl-substituted oxadiazole precursor with a pyridazine-thiol intermediate, similar to methods in and .

Preparation Methods

Formation of 3-Bromophenylamidoxime

3-Bromobenzonitrile (1 ) was treated with hydroxylamine hydrochloride in ethanol under reflux to yield 3-bromophenylamidoxime (2 ) (Scheme 1). This intermediate was isolated in 85% yield after recrystallization from ethanol.

Scheme 1. Synthesis of 3-bromophenylamidoxime.

$$ \text{3-Bromobenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{3-Bromophenylamidoxime} $$

Cyclocondensation with Bromoacetic Acid

The amidoxime 2 was reacted with bromoacetic acid (3 ) using propylphosphonic anhydride (T3P) as a coupling agent in acetonitrile at 80°C. This step afforded 5-(bromomethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole (4 ) in 76% yield (Table 1).

Table 1. Optimization of 1,2,4-oxadiazole formation.

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| T3P | CH₃CN | 80°C | 76 |

| EDC | CH₃CN | 80°C | 58 |

| DCC | CH₃CN | 80°C | 42 |

The structure of 4 was confirmed by $$ ^1\text{H} $$ NMR ($$ \delta $$ 4.52 ppm, s, 2H, CH₂Br) and $$ ^{13}\text{C} $$ NMR ($$ \delta $$ 167.8 ppm, C=N-O).

Functionalization of the 5-Position with Thioether Linkage

Introducing the ((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl group at the 5-position required the synthesis of a pyridazine-thiol nucleophile and subsequent alkylation.

Synthesis of 6-(4-Isopropylphenyl)pyridazine-3-thiol (6)

6-Chloropyridazine (5 ) underwent Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C, yielding 6-(4-isopropylphenyl)pyridazine (6a ) in 68% yield. Subsequent treatment with thiourea in DMF at 120°C for 12 h provided the thiol 6 ($$ \text{}^{1}\text{H} $$ NMR: $$ \delta $$ 8.21 ppm, d, J = 8.0 Hz, pyridazine-H).

Alkylation of 5-(Bromomethyl)-1,2,4-oxadiazole

The bromomethyl-oxadiazole 4 was reacted with 6 in the presence of K₂CO₃ in DMF at 50°C for 6 h, yielding the target compound 7 in 62% yield (Scheme 2).

Scheme 2. Thioether formation via nucleophilic substitution.

$$ \text{4} + \text{6} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{7} $$

Analytical Characterization

The final product 7 was characterized by spectroscopic and chromatographic methods:

- HRMS (ESI) : m/z calculated for C₂₂H₂₀BrN₃OS [M+H]⁺: 510.0421, found: 510.0418.

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) : $$ \delta $$ 8.45 (d, J = 8.0 Hz, 1H, pyridazine-H), 7.82–7.75 (m, 3H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 4.68 (s, 2H, SCH₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, CH₃).

- HPLC Purity : 98.6% (C18 column, MeOH/H₂O 70:30).

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole?

- Methodological Answer : The synthesis involves a multi-step protocol:

- Oxadiazole formation : Condensation of a hydrazide derivative with a carboxylic acid under phosphorus oxychloride (POCl₃) catalysis at 60–80°C .

- Thioether coupling : Reaction of the oxadiazole intermediate with a pyridazine-thiol derivative under basic conditions (pH 7–8) in anhydrous tetrahydrofuran (THF) .

- Critical parameters : Temperature control (60–80°C), anhydrous conditions for POCl₃ activation, and pH adjustment during thioether formation. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms structural integrity, substituent positions, and integration ratios (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .

- Infrared (IR) spectroscopy : Identifies functional groups, such as the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and thioether (C–S stretch at ~700 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 485.4 [M+H]⁺) .

- Elemental analysis : Ensures purity by matching calculated and observed C/H/N/Br/S percentages .

Q. What are common impurities during synthesis, and how are they removed?

- Methodological Answer :

- Byproducts : Unreacted bromophenyl intermediates, oxidized thioethers (e.g., sulfoxides), or incomplete cyclization products.

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar/non-polar impurities .

- Recrystallization from ethanol/water (3:1 v/v) improves crystalline purity .

- High-performance liquid chromatography (HPLC) with a C18 column monitors residual contaminants .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

- Methodological Answer :

- Computational setup : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) and basis sets (6-31G*) to optimize geometry and calculate frontier orbitals .

- Key outputs :

- HOMO-LUMO gap (predicts reactivity; e.g., ~4.5 eV for similar oxadiazoles) .

- Electrostatic potential maps (identify nucleophilic/electrophilic sites) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine exchange-correlation functionals .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Re-optimize parameters : Test alternative functionals (e.g., M06-2X for non-covalent interactions) or solvent models (e.g., PCM for NMR chemical shifts) .

- Structural validation : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond-length ambiguities (e.g., oxadiazole C–N vs. C–O distances) .

- Dynamic corrections : Account for solvent effects or temperature-dependent conformational changes in NMR simulations .

Q. What in vitro assays evaluate its biological activity, and how to interpret conflicting results?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against kinase targets (e.g., EGFR) using fluorescence polarization or radiometric assays .

- Dose-response validation : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., gefitinib for EGFR) .

- Orthogonal methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm binding affinities if activity conflicts arise .

Q. How to design derivatives to enhance its pharmacological profile?

- Methodological Answer :

- Substituent modification :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to improve metabolic stability .

- Replace bromine with bioisosteres (e.g., -CN) to modulate lipophilicity .

- Computational guidance : Docking studies (AutoDock Vina) predict interactions with biological targets (e.g., ATP-binding pockets) .

- Synthetic routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole appendages .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.